molecular formula C7H7NO2S B3366644 1-Thiazol-2-yl-cyclopropanecarboxylic acid CAS No. 1414958-21-6

1-Thiazol-2-yl-cyclopropanecarboxylic acid

Cat. No.: B3366644
CAS No.: 1414958-21-6
M. Wt: 169.20 g/mol
InChI Key: ULMHLCGGMJTYML-UHFFFAOYSA-N
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Description

1-Thiazol-2-yl-cyclopropanecarboxylic acid (CAS 1414958-21-6) is a high-purity chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol . This organic acid features a cyclopropane ring directly linked to both a carboxylic acid group and a thiazole heterocycle, making it a valuable scaffold and building block in medicinal chemistry and drug discovery research. The compound serves as a key synthetic intermediate for the development of novel pharmacotherapeutic agents. Scientific literature highlights the application of closely related cyclopropane-thiazole carboxamide derivatives in neurological research, where such structures have been investigated as potential antiprion agents with improved brain exposure and therapeutic ratios . Furthermore, thiazole derivatives are extensively explored in the development of new antibacterial compounds . Researchers utilize this carboxylic acid in coupling reactions, such as amide bond formation, to create more complex molecules for biological screening. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2S/c9-6(10)7(1-2-7)5-8-3-4-11-5/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMHLCGGMJTYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254800
Record name Cyclopropanecarboxylic acid, 1-(2-thiazolyl)-
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Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-21-6
Record name Cyclopropanecarboxylic acid, 1-(2-thiazolyl)-
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Record name Cyclopropanecarboxylic acid, 1-(2-thiazolyl)-
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Record name 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid
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Synthetic Methodologies and Strategies for 1 Thiazol 2 Yl Cyclopropanecarboxylic Acid and Its Congeners

Established Synthetic Pathways to Cyclopropanecarboxylic Acid Derivatives

The construction of the cyclopropane (B1198618) ring, particularly with a carboxylic acid functionality, is a cornerstone of this synthesis. Functionalized cyclopropanes are prevalent in numerous natural products and biologically active compounds. researchgate.net Their unique three-membered ring structure imparts specific conformational rigidity, making them valuable building blocks in organic synthesis. researchgate.net

Cyclopropanation Reactions: Mechanistic Insights and Regio/Stereocontrol

Cyclopropanation, the formation of a cyclopropane ring, can be achieved through several key transformations, often involving a formal [2+1] cycloaddition. rsc.org Major strategies include halomethyl-metal-mediated reactions, transition-metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences. unl.ptresearchgate.net

One of the most well-established methods is the Simmons-Smith cyclopropanation . numberanalytics.com This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene. numberanalytics.com The mechanism is concerted, meaning the new carbon-carbon bonds are formed simultaneously, and it is highly stereospecific, preserving the stereochemistry of the starting alkene. numberanalytics.commasterorganicchemistry.com The presence of a directing group, such as a hydroxyl group on the alkene, can enhance both the rate and stereocontrol of the reaction by coordinating with the zinc reagent. unl.pt

Another important class of cyclopropanation involves Michael-Initiated Ring Closure (MIRC) reactions. rsc.org This method relies on the addition of a nucleophile to an electron-deficient alkene (a Michael acceptor), followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org The stereoselectivity of MIRC reactions can be controlled by using chiral substrates or chiral nucleophiles. rsc.org

The table below summarizes key features of these cyclopropanation methods.

Method Reagents Key Features Stereocontrol
Simmons-Smith Diiodomethane, Zn-Cu coupleForms a zinc carbenoid; reacts with alkenes.Highly stereospecific; directed by coordinating groups. unl.ptnumberanalytics.com
Michael-Initiated Ring Closure (MIRC) Nucleophile, Michael acceptorNucleophilic addition followed by intramolecular cyclization.Achieved with chiral substrates or nucleophiles. rsc.org
Diazo Compound Decomposition Diazoalkane, Transition metal catalystInvolves a metal carbenoid intermediate.Can be highly selective with appropriate chiral ligands. rsc.org

Carboxylic Acid Functionalization in Cyclopropane Systems

Introducing a carboxylic acid group onto the cyclopropane ring can be accomplished either during or after the ring-forming step.

One classic approach involves the hydrolysis of a cyclopropyl (B3062369) nitrile. orgsyn.org For instance, γ-chlorobutyronitrile can be treated with a strong base like sodium hydroxide, leading to an intramolecular cyclization to form cyclopropyl cyanide, which is then hydrolyzed to cyclopropanecarboxylic acid. orgsyn.orgyoutube.com

The malonic ester synthesis provides a more modern and versatile route. youtube.comorganicchemistrytutor.com This pathway typically involves the alkylation of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base. orgsyn.org The resulting diethyl cyclopropane-1,1-dicarboxylate can then be hydrolyzed and decarboxylated to yield cyclopropanecarboxylic acid. youtube.com This method allows for the synthesis of substituted cyclopropanecarboxylic acids by using substituted malonic esters or alkylating agents.

Alternatively, a photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade has been developed to synthesize functionalized cyclopropanes from aliphatic carboxylic acids and electron-deficient alkenes. researchgate.netbris.ac.uk This method demonstrates excellent functional group tolerance. researchgate.netbris.ac.uk

Derivatives of cyclopropanecarboxylic acid, such as esters, amides, and acid chlorides, can be prepared from the parent acid through standard functional group interconversions. google.com For example, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. google.com

Synthetic Routes to 2-Substituted Thiazole (B1198619) Rings

The thiazole ring is a common heterocycle in many biologically active compounds, including pharmaceuticals. pharmaguideline.comnih.gov Its synthesis has been extensively studied, with the Hantzsch synthesis being a cornerstone method.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis , first reported in 1887, is a classic and widely used method for preparing thiazoles. synarchive.commdpi.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com The reaction mechanism proceeds through a cyclocondensation to form a thiazoline (B8809763) intermediate, which then dehydrates to the aromatic thiazole.

Modern adaptations of the Hantzsch synthesis have focused on improving yields, simplifying procedures, and expanding the substrate scope. These include the use of microwave irradiation, which can significantly shorten reaction times and improve yields. figshare.com One-pot, multi-component procedures have also been developed, where the α-haloketone, thioamide, and in some cases an aldehyde, are reacted together in the presence of a catalyst to form highly substituted thiazoles. mdpi.com For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in such reactions. mdpi.com

The Holzapfel-Meyers-Nicolaou modification is a notable adaptation that allows for the synthesis of optically active thiazoles, such as those derived from amino acids, with minimal loss of stereochemical integrity. researchgate.net This procedure involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated. researchgate.net

Alternative Heterocyclic Ring Construction Techniques

While the Hantzsch synthesis is prevalent, several other methods exist for constructing 2-substituted thiazole rings.

One approach involves the use of 2-(trimethylsilyl)thiazole (B1297445) as a stable and convenient substitute for the less stable 2-lithiothiazole. thsci.com This reagent readily reacts with various carbon electrophiles under mild conditions to introduce substituents at the C-2 position. thsci.com

Other named syntheses for thiazole derivatives include:

Cook-Heilborn Synthesis : Converts α-aminonitriles into 5-aminothiazoles by treatment with reagents like dithioacids or carbon disulfide. pharmaguideline.com

Tcherniac's Synthesis : Produces 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones. pharmaguideline.com

Recent developments have also explored copper-catalyzed aerobic oxidative synthesis of thiazoles from starting materials like phenylacetic aldehyde, primary amines, and elemental sulfur. acs.org

Convergent and Divergent Synthesis of the 1-Thiazol-2-yl-cyclopropanecarboxylic Acid Core

The assembly of the final target molecule, this compound, can be approached through either a convergent or a divergent synthetic strategy.

A convergent synthesis would involve the separate synthesis of the two main fragments—a 2-substituted thiazole and a cyclopropanecarboxylic acid derivative—followed by their coupling in a later stage. For example, one could synthesize 2-bromothiazole (B21250) and a suitable cyclopropane precursor and then couple them, perhaps via an organometallic intermediate. This approach allows for the independent optimization of the synthesis of each fragment.

A divergent synthesis , on the other hand, would involve constructing the core skeleton and then modifying it to introduce the desired functional groups. For instance, one could start with a molecule that already contains both the thiazole and cyclopropane rings, albeit with different functionalities, and then perform chemical transformations to arrive at the final carboxylic acid.

A plausible synthetic route could involve the reaction of a thiosemicarbazide (B42300) with a cyclopropane-containing precursor. For example, 1,1-cyclopropanedicarboxylic acid can be reacted with thiosemicarbazide in the presence of phosphorous oxychloride to form a bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov While this yields a thiadiazole, it illustrates the principle of building the heterocyclic ring onto a pre-formed cyclopropane core. A similar strategy, perhaps starting from a cyclopropyl β-keto ester and reacting it with a suitable thioamide in a Hantzsch-type reaction, could potentially lead to the desired 1-thiazol-2-yl-cyclopropane scaffold, which could then be functionalized to the carboxylic acid.

Another potential strategy could involve the cyclocondensation of a chalcone-like intermediate with thiosemicarbazide to form a pyrazoline carbothioamide, which can then undergo a subsequent cycloaddition with a phenacyl bromide to form a 1-(thiazol-2-yl)-4,5-dihydropyrazole. nih.gov While this specific example leads to a pyrazole (B372694), the general concept of using a carbothioamide to build the thiazole ring onto a pre-existing cyclic structure is relevant.

Coupling Reactions and Linkage Formation Strategies

The synthesis of this compound hinges on the effective formation of the crucial bond between the cyclopropane and thiazole rings. Several strategies can be employed, either by constructing the thiazole ring onto a pre-existing cyclopropane moiety or by coupling the two fully formed rings.

One of the most established methods for thiazole synthesis is the Hantzsch synthesis . In the context of the target molecule, this would involve the reaction of a cyclopropyl-α-haloketone with a suitable thioamide. A variation of this involves the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorous oxychloride to form a bis(2-amino-1,3,4-thiadiazol-5-yl) cyclopropane derivative, which highlights the versatility of using cyclopropane precursors to build heterocyclic systems. nih.gov

Modern cross-coupling reactions offer more direct routes. Copper-catalyzed methods, for instance, are effective for the direct arylation of heterocycle C-H bonds. organic-chemistry.org This could potentially be used to couple a 2-halothiazole with a cyclopropane derivative or, more directly, to functionalize the C-H bond of an unsubstituted thiazole. Another approach involves the condensation of oxime acetates with isothiocyanates, catalyzed by copper, to yield 2-aminothiazoles. organic-chemistry.org

The following table summarizes various synthetic strategies for forming thiazole rings, which can be adapted for the synthesis of the target compound.

Reaction Name/Type Key Reagents Description Reference
Hantzsch Thiazole Synthesisα-haloketone, ThioamideCondensation reaction to form the thiazole ring. pharmaguideline.com
Cook-Heilborn Synthesisα-aminonitrile, Carbon DisulfideForms 5-aminothiazoles under mild conditions. pharmaguideline.com
Copper-Catalyzed CondensationOxime, Anhydride, KSCNA [3+1+1] type condensation providing thiazoles under mild conditions. organic-chemistry.org
From EndothiopeptidesUgi reaction productsEndothiopeptides derived from Ugi reactions using thioacids can be converted to thiazoles. organic-chemistry.org
Dehydrative CyclizationThiourea intermediate, α-bromoketoneA key step in solid-phase synthesis to afford 2-amino-5-carboxylate thiazole resins. nih.gov nih.gov

Protecting Group Chemistry in Multi-step Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to temporarily mask reactive functional groups. jocpr.com This strategy prevents unwanted side reactions and allows for selective transformations at other sites within the molecule. jocpr.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. jocpr.com

For the target molecule, two primary functional groups require consideration for protection:

Carboxylic Acid Group: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with reactions that are sensitive to acidic protons or that involve nucleophilic attack. This is a standard procedure in many synthetic routes, including those involving cyclopropanation or thiazole formation.

Thiazole Ring: While the thiazole ring is relatively stable, its nitrogen atom can be protonated or alkylated. pharmaguideline.com In certain reactions, particularly those involving strong bases or electrophiles, the reactivity of the ring itself might need to be modulated. In syntheses that build the thiazole from precursors like 2-aminothiazole (B372263), the amino group often requires protection. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amino functionalities, as seen in the synthesis of thiazole-containing peptidomimetics where Boc-anhydride is used. nih.gov

The strategic use of protecting groups is essential for controlling regioselectivity and stereochemistry during a multi-step synthesis. jocpr.com

Asymmetric Synthesis and Chiral Resolution for Enantiopure Access

Accessing enantiomerically pure forms of this compound is critical for its potential pharmaceutical applications, as different enantiomers can have vastly different biological activities. Two primary strategies are employed to achieve this: asymmetric synthesis and chiral resolution.

Chiral Resolution involves the separation of a racemic mixture. For a carboxylic acid like the target molecule, a common method is the formation of diastereomeric salts. The racemic acid is treated with a single enantiomer of a chiral base (a resolving agent), such as (S)-2-(N-benzylamino)butan-1-ol or (R)-1-phenylethanamine. researchgate.net The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. mdpi.com After separation, the pure enantiomer of the acid is recovered by treatment with an achiral acid. This method has been successfully applied to resolve racemic cyclopropanecarboxylic acids. researchgate.net

Asymmetric Synthesis , a more modern and often more efficient approach, aims to create the desired enantiomer directly. This is typically achieved through the use of chiral catalysts or chiral auxiliaries that influence the stereochemical outcome of a key reaction. For the target molecule, the key stereocenter is on the cyclopropane ring, making asymmetric cyclopropanation a critical technology. nih.gov

Dynamic Kinetic Resolution and Asymmetric Catalysis

Dynamic Kinetic Resolution (DKR) is a powerful technique that can, in theory, convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org DKR combines a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu For a DKR to be effective, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu This process has been applied to the synthesis of chiral esters, amides, and acids, often using enzymes like lipases for the resolution step and a chemical catalyst for the racemization. researchgate.netmdpi.com

In the context of this compound, a DKR process could be envisioned for a racemic precursor. For example, a racemic ester of the acid could be subjected to enantioselective hydrolysis catalyzed by a lipase, while the unreacted ester is continuously racemized by a suitable catalyst.

Asymmetric catalysis is central to modern enantioselective synthesis. For forming the chiral cyclopropane core, several catalytic systems are highly effective:

Cobalt(II)-Based Metalloradical Catalysis: This method has been developed for the asymmetric radical cyclopropanation of alkenes with in-situ generated α-heteroaryldiazomethanes. By using specially designed chiral amidoporphyrin ligands, this Co(II)-based system can produce chiral heteroaryl cyclopropanes with high yields and excellent diastereo- and enantioselectivities. nih.gov

Dirhodium Tetracarboxylate Catalysts: These catalysts are highly effective in asymmetric cyclopropanation reactions using aryl- or heteroaryldiazoacetates. nih.gov Catalysts such as Rh₂(R-p-Ph-TPCP)₄ and Rh₂(R-TPPTTL)₄ have been used to synthesize a variety of 1-aryl-2-heteroaryl-cyclopropane-1-carboxylates with high enantioselectivity (up to >99% ee). nih.gov

Cobalt Catalysts with gem-dichloroalkanes: An alternative to using potentially unstable diazo compounds involves using gem-dichloroalkanes as carbene precursors. dicp.ac.cnnih.govacs.org This process, which uses a cobalt catalyst and a reducing agent, can generate chiral cyclopropanes with high levels of enantioselectivity for a range of alkenes. dicp.ac.cnnih.govacs.org

The table below highlights some asymmetric catalysis approaches for cyclopropanation.

Catalyst System Carbene Precursor Key Features Reference
Co(II)-Amidoporphyrinα-heteroaryldiazomethanesStepwise radical mechanism; broadly applicable to various heteroaryls. nih.gov
Chiral Dirhodium TetracarboxylatesAryl-/HeteroaryldiazoacetatesHighly diastereoselective and enantioselective; catalyst choice depends on substrate substitution. nih.gov
Cobalt-Pybox/PDI with Zngem-dichloroalkanesAvoids use of diazoalkanes; high enantioselectivity for various alkenes. dicp.ac.cnnih.govacs.org

Diastereoselective Approaches in Cyclopropane Formation

Diastereoselective synthesis is a powerful strategy to control the relative stereochemistry of multiple stereocenters created in a single reaction. In the synthesis of substituted cyclopropanes, this approach can generate specific diastereomers that can then be carried forward or have their chiral auxiliary removed to yield an enantiomerically enriched product.

One effective method involves using a chiral auxiliary . For example, (R)-pantolactone can be condensed with an aryldiazoacetate. When this chiral diazoester undergoes cyclopropanation, the steric and electronic properties of the auxiliary direct the approach of the alkene, leading to the formation of one diastereomer in high excess (87–98% de). nih.gov

Another strategy is a substrate-directed reaction , where a stereocenter already present in the substrate dictates the stereochemical outcome of the cyclopropanation. A temporary stereocenter can be introduced via an asymmetric aldol (B89426) reaction between a chiral N-acyl oxazolidinone and an α,β-unsaturated aldehyde. The resulting β-hydroxyl group then directs a subsequent cyclopropanation reaction, before being removed in a retro-aldol cleavage step to yield the chiral cyclopropane-carboxaldehyde with high enantiomeric excess. rsc.org

Recent advances have also demonstrated highly diastereoselective cyclopropanation through the coupling of unactivated alkenes with carbon pronucleophiles, a reaction mediated by electrochemically generated thianthrene (B1682798) adducts. researchgate.netnih.govresearchgate.net This method proceeds with high diastereoselectivity (≥20:1 d.r.) and offers a modular approach to complex cyclopropanes. researchgate.netnih.gov

Process Intensification and Green Chemistry Considerations in Synthesis Development

The industrial production of pharmaceuticals is increasingly guided by the principles of process intensification and green chemistry, which aim to make manufacturing safer, more efficient, and more environmentally sustainable. pharmafeatures.compharmafeatures.comjocpr.com

Process Intensification (PI) involves developing novel equipment and techniques to improve chemical processes. numberanalytics.com A key aspect of PI is the shift from traditional batch manufacturing to continuous flow chemistry. pharmasalmanac.comcetjournal.itcetjournal.it

Parameter Batch Processing Continuous Flow Processing Reference
Operation Mode Chemicals are loaded at the start; product is removed at the end.Reagents are continuously fed; product is continuously removed. pharmasalmanac.com
Heat & Mass Transfer Often limited, leading to potential safety issues and side reactions.Highly efficient due to high surface-area-to-volume ratios. pharmasalmanac.comcetjournal.it
Safety Higher risk due to large volumes of hazardous materials and potential for runaway reactions.Inherently safer due to small reaction volumes (hold-up). cetjournal.itcetjournal.it cetjournal.itcetjournal.it
Scalability Often difficult and requires re-optimization.Easier scale-up by running the process for a longer time or using parallel reactors. pharmasalmanac.com
Product Quality Potential for batch-to-batch variability.Greater consistency and reproducibility. pharmasalmanac.com pharmasalmanac.com

Green Chemistry provides a framework for minimizing the environmental impact of chemical processes. mdpi.com Key principles relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. pharmafeatures.com Multicomponent reactions (MCRs) are a hallmark of this principle. pharmafeatures.com

Use of Safer Solvents: Reducing or eliminating the use of toxic and hazardous solvents like dichloromethane (B109758) in favor of greener alternatives such as water or ethanol. pharmafeatures.commdpi.com

Catalysis: Using catalytic reagents (including biocatalysts like enzymes) in small amounts instead of stoichiometric reagents to reduce waste. jocpr.com Biocatalysis operates under mild conditions and offers high selectivity. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jocpr.com Continuous flow reactors can improve energy management by optimizing heating and cooling. cetjournal.it

By integrating process intensification with green chemistry principles, the synthesis of complex APIs can be achieved in a manner that is not only economically viable but also safe and sustainable. acs.orgnih.gov

Structural Derivatization and Scaffold Elaboration of 1 Thiazol 2 Yl Cyclopropanecarboxylic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary handle for derivatization, allowing for the introduction of a wide array of functional groups through well-established and novel transformations.

The most direct modifications of the carboxylic acid are its conversion into esters and amides. These reactions are fundamental in creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov Standard condensation conditions, often employing coupling agents such as carbodiimides or converting the acid to a more reactive acyl chloride, facilitate the reaction with a broad range of alcohols and amines. This approach allows for the systematic exploration of how steric and electronic properties of the substituent attached to the carbonyl group influence biological activity. For instance, a series of amide derivatives can be synthesized to probe specific interactions with biological targets. nih.gov

Reaction TypeReagent ClassResulting Functional GroupPotential for Diversity
EsterificationAlcohols (R-OH)Ester (-COOR)High; variation in the R group (alkyl, aryl, etc.)
AmidationPrimary/Secondary Amines (RNH₂, R₂NH)Amide (-CONHR, -CONR₂)Very High; vast number of available amines

Decarboxylative reactions offer a powerful strategy to replace the entire carboxylic acid group with a new substituent, effectively using the COOH group as a traceless linker. rsc.org In recent years, photoredox catalysis has enabled decarboxylative functionalizations under mild conditions. nih.gov For a scaffold like 1-thiazol-2-yl-cyclopropanecarboxylic acid, this could involve the radical-polar crossover cyclopropanation, where the carboxylic acid is converted into a structurally diverse set of cyclopropanes. nih.gov

Another potential pathway involves the thermal decarboxylative rearrangement, particularly given the presence of the adjacent cyclopropane (B1198618) ring. In related α-(carbonyl)cyclopropanecarboxylic acids, heating can induce decarboxylation followed by ring-opening of the cyclopropane to form substituted 4,5-dihydrofurans. arkat-usa.org This transformation proceeds through an α-allyl-β-keto acid intermediate, suggesting a potential rearrangement pathway for the thiazolyl-substituted acid. arkat-usa.org Such decarboxylative strategies significantly expand the accessible chemical space from this starting material. researchgate.net

Chemical Transformations on the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle with distinct reactivity patterns that can be exploited for further functionalization. researchgate.netslideshare.netnih.govnih.gov

The electronic nature of the thiazole ring dictates the preferred positions for substitution reactions. The calculated pi-electron density shows that the C5 position is the most electron-rich, making it the primary site for electrophilic substitution, while the C2 position is the most electron-deficient. pharmaguideline.comwikipedia.org

Electrophilic Substitution: Reactions such as halogenation (e.g., bromination) and sulfonation preferentially occur at the C5-position, especially when the C2 position is already substituted. slideshare.netpharmaguideline.com The success of these reactions can, however, depend on the presence of activating or deactivating groups on the ring.

Deprotonation and Nucleophilic Substitution: The proton at the C2 position is the most acidic on the thiazole ring and can be removed by strong bases like organolithium reagents (e.g., n-butyllithium) to form a 2-lithiothiazole intermediate. pharmaguideline.comwikipedia.org While the C2 position in the parent compound is already occupied by the cyclopropane ring, this principle is crucial for building substituted thiazoles. For derivatization of the existing scaffold, nucleophilic substitution is more relevant at halogenated positions. Halogens at the C2, C4, or C5 positions can be displaced by various nucleophiles. pharmaguideline.com

PositionTypical ReactionReagents/ConditionsCommon Substituents Introduced
C-5 Electrophilic Aromatic SubstitutionBr₂; H₂SO₄/oleum-Br, -SO₃H
C-4 / C-5 Nucleophilic Substitution (on halo-thiazole)Amines, Alkoxides-NR₂, -OR

Modification can also occur at the nitrogen heteroatom. The lone pair of electrons on the N3 atom makes it susceptible to alkylation. pharmaguideline.com Reaction with alkyl halides leads to the formation of thiazolium cations, which alters the electronic properties of the ring and can activate adjacent positions for further reactions. pharmaguideline.com

Annulation strategies involve building a new ring onto the existing thiazole core. For example, 2-aminothiazole (B372263) derivatives can undergo condensation reactions with various reagents to generate fused heterocyclic systems. pharmaguideline.com While the parent compound is not a 2-aminothiazole, prior functionalization of the thiazole ring (e.g., at C4 or C5) could introduce handles suitable for subsequent cyclization reactions, leading to more complex, polycyclic structures.

Cyclopropane Ring Functionalization and Stereochemical Control

The cyclopropane ring is not merely a passive linker; its inherent ring strain and the electronic influence of the thiazole substituent enable unique chemical transformations. nih.gov

The combination of an electron-withdrawing thiazole group and the cyclopropane ring classifies this molecule as a donor-acceptor cyclopropane (DAC). DACs are known to undergo ring-opening reactions under specific conditions. For example, activation with Lewis acids or, in some cases, base-induced activation of an aryl substituent can facilitate a homo-Michael addition. rsc.org This process involves the opening of the cyclopropane ring and the formation of a 1,5-dicarbonyl compound or a related open-chain structure, allowing for the introduction of a wide range of nucleophiles. rsc.org

Controlling the stereochemistry of the substituents on the cyclopropane ring is crucial for medicinal chemistry applications. Synthetic strategies often aim to produce specific stereoisomers (e.g., cis or trans). This can be achieved by starting the synthesis from precursors with defined stereochemistry. For example, distinct synthetic routes starting from different bicyclic lactones or unsaturated esters can yield specific E or Z isomers of 1,2-disubstituted cyclopropanecarboxylic acid derivatives. nih.gov This control ensures that the final compounds have a well-defined three-dimensional structure, which is essential for selective interaction with biological targets.

Introduction of Additional Substituents on the Cyclopropane Ring

The functionalization of the cyclopropane ring of this compound is a key strategy to modulate the molecule's physicochemical properties and biological activity. Research in this area, while not extensively centered on the title compound itself, draws from established methodologies for cyclopropane derivatization. These approaches often involve the use of precursors that allow for the introduction of substituents prior to or during the formation of the three-membered ring.

For instance, the synthesis of chiral cyclopropanes bearing two differentially functionalized carbon substituents has been achieved through methods like the reaction of epichlorohydrin (B41342) with sulfonylacetonitriles, followed by reductive desulfonylation. nih.gov This suggests a potential pathway for creating substituted this compound analogs by employing appropriately substituted starting materials. The introduction of substituents such as alkyl, aryl, or functional groups can significantly impact the molecule's conformation and its interaction with biological targets. unl.pt

General strategies for the synthesis of substituted cyclopropanes often rely on the cyclopropanation of alkenes or intramolecular cyclization reactions. While specific examples for the direct substitution on the pre-formed this compound are not widely reported, the principles of cyclopropane chemistry suggest that reactions such as radical substitution or metal-catalyzed C-H activation could be explored for this purpose. The challenge lies in achieving regioselectivity and stereoselectivity in these transformations.

Regioselective and Stereoselective Ring Modifications

Achieving regioselectivity and stereoselectivity in the modification of the cyclopropane ring is paramount for the development of specific and potent chemical entities. The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be controlled to achieve desired structural outcomes.

For example, reactions of cyclopropanecarboxylic acid N'-substituted-hydrazides with triphenylphosphine (B44618) in the presence of different halogenated solvents (CBr4 or CI4) have been shown to lead to the ring-opening of the cyclopropane moiety. google.com This type of reaction, if applied to derivatives of this compound, could provide access to linear structures with defined stereochemistry at the newly formed centers. The regioselectivity of such ring-opening reactions is often dictated by the electronic nature of the substituents on the cyclopropane ring.

Furthermore, the development of chiral cyclopropane units from optically active precursors, such as epichlorohydrin, highlights the potential for stereoselective synthesis of this compound derivatives. nih.gov By controlling the stereochemistry of the starting materials and the reaction conditions, it is possible to obtain specific enantiomers or diastereomers of the target compounds. This is crucial as the biological activity of chiral molecules is often dependent on their absolute configuration. While direct regioselective and stereoselective modifications on the this compound scaffold are not well-documented, the broader field of cyclopropane chemistry provides a toolbox of reactions that could be adapted for this purpose. unl.pt

Synthesis of Hybrid and Conjugate Compounds

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of hybrid and conjugate molecules, enabling the combination of its unique structural features with other pharmacophores or biomolecules. This approach aims to create novel entities with enhanced or synergistic biological activities.

One of the most common strategies for creating such hybrids is through the formation of an amide bond. The carboxylic acid can be activated using standard peptide coupling reagents to react with a wide range of amines, including those from other heterocyclic systems, to form amide derivatives. nih.govpeptide.com For example, the synthesis of thiazole-pyrazoline hybrids has been explored as a strategy to generate compounds with diverse pharmacological properties. While not starting from the exact title compound, these studies demonstrate the feasibility of coupling thiazole-containing carboxylic acids with other heterocyclic amines.

The following table provides examples of potential hybrid and conjugate structures that could be synthesized from this compound based on established chemical principles.

Starting MaterialReactantCoupling MethodProduct Type
This compoundPyrazoline derivativeAmide couplingThiazole-Pyrazoline Hybrid
This compoundAmino acid or PeptidePeptide couplingPeptide Conjugate
This compoundQuinoline (B57606) amineAmide couplingThiazole-Quinoline Hybrid
This compoundIndole amineAmide couplingThiazole-Indole Hybrid

Advanced Spectroscopic and Analytical Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 1-Thiazol-2-yl-cyclopropanecarboxylic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring, the cyclopropane (B1198618) ring, and the carboxylic acid. The two protons on the thiazole ring would appear as doublets in the aromatic region. The protons of the cyclopropane ring, being diastereotopic, would present as complex multiplets in the aliphatic region. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift, although its observation can depend on the solvent and concentration. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all seven carbon atoms in the molecule. This includes the carbons of the thiazole ring, the quaternary and methylene (B1212753) carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid, which is expected at the most downfield position.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons, for instance, within the cyclopropane ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, which are crucial for confirming the connection between the thiazole and cyclopropane rings.

Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Thiazole H-4~7.70d~3.5
Thiazole H-5~7.25d~3.5
Cyclopropane CH₂ (a)~1.80 - 1.90m-
Cyclopropane CH₂ (b)~1.50 - 1.60m-
Carboxylic Acid OH~10.0 - 12.0br s-

Interactive Data Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~175 - 180
C-2 (Thiazole)~168 - 172
C-4 (Thiazole)~140 - 144
C-5 (Thiazole)~120 - 124
C-1 (Cyclopropane, Quaternary)~30 - 35
C-2/C-3 (Cyclopropane, CH₂)~18 - 25

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis (e.g., ESI-MS, FT-MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Fourier-Transform Mass Spectrometry (FT-MS), would confirm the molecular formula of this compound (C₇H₇NO₂S, Molecular Weight: 169.20 g/mol ). synblock.com

ESI-MS would likely show the protonated molecule [M+H]⁺ at m/z 169.0270 or the deprotonated molecule [M-H]⁻ at m/z 167.0125 in positive and negative ion modes, respectively. Analysis of the fragmentation pattern can provide structural information. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂), cleavage of the cyclopropane ring, or fragmentation of the thiazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺169.0270Protonated molecular ion
[M-H]⁻167.0125Deprotonated molecular ion
[M-COOH]⁺124.0215Loss of the carboxyl group

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is typically hydrogen-bonded. A strong, sharp absorption band for the C=O (carbonyl) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. ulpgc.eschemicalbook.com The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1600-1450 cm⁻¹ region. researchgate.net C-H stretching vibrations of the cyclopropane and thiazole rings would be observed around 3000-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S bond of the thiazole ring, which can be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic/Cyclopropane)3000 - 3100Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=N, C=C (Thiazole Ring)1450 - 1600Medium-Strong
C-S (Thiazole Ring)600 - 800Weak-Medium

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure.

The analysis would confirm the connectivity of the thiazole and cyclopropane rings and the carboxylic acid group. It would also reveal the conformation of the molecule and how the molecules pack in the crystal lattice, likely through hydrogen bonding between the carboxylic acid groups, forming dimers or extended chains. nih.govsemanticscholar.org

Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the method of choice for analyzing the purity of this compound. researchgate.net Using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), a sharp, symmetrical peak should be observed for the pure compound. A UV detector would be suitable for detection, given the UV-absorbing nature of the thiazole ring. This method can also be used to quantify the compound.

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid, direct analysis by GC is challenging. However, derivatization to a more volatile ester (e.g., a methyl or ethyl ester) would allow for GC analysis, which can be useful for detecting non-volatile impurities.

Computational Chemistry and Cheminformatics in the Study of 1 Thiazol 2 Yl Cyclopropanecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the structural and electronic properties of molecules. mjcce.org.mk It is employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy conformation. mjcce.org.mk For 1-Thiazol-2-yl-cyclopropanecarboxylic acid, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles of the thiazole (B1198619) ring, the cyclopropane (B1198618) ring, and the carboxylic acid group.

Once the optimized geometry is obtained, a Molecular Electrostatic Potential (MEP) map can be generated. nih.gov The MEP map illustrates the charge distribution across the molecule's surface, providing crucial information about its electrostatic properties. nih.govwuxiapptec.com

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylic acid.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid is expected to be a prominent blue region, correlating with its acidic nature. wuxiapptec.com

Green/Yellow Regions : Represent areas of neutral or intermediate potential.

The MEP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for estimating relative acidity. wuxiapptec.comresearchgate.net The maximum positive potential value near an acidic hydrogen is known to correlate with its pKa. wuxiapptec.com

Table 1: Illustrative Interpreted DFT and MEP Data for a Thiazole Carboxylic Acid Derivative

ParameterDescriptionPredicted Location/Value for a Thiazole Carboxylic Acid
Optimized GeometryThe lowest energy 3D structure.Non-planar arrangement between the thiazole and cyclopropane rings.
Negative Potential (MEP)Electron-rich areas (nucleophilic sites).Around the N and O atoms of the thiazole and carboxyl groups.
Positive Potential (MEP)Electron-deficient areas (electrophilic sites).Around the acidic proton of the carboxylic acid.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.br The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. mdpi.com

HOMO (Highest Occupied Molecular Orbital) : Represents the orbital containing the most loosely held electrons. A molecule with a high-energy HOMO is a good electron donor. The HOMO of this compound is expected to be distributed over the electron-rich thiazole ring. mdpi.com

LUMO (Lowest Unoccupied Molecular Orbital) : Represents the lowest energy orbital capable of accepting electrons. A molecule with a low-energy LUMO is a good electron acceptor. The LUMO is likely located over the carboxylic acid and the thiazole ring. mdpi.com

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 2: Key Reactivity Descriptors from FMO Analysis

DescriptorFormulaInterpretation
Ionization Potential (I)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A = -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness.
Global Electrophilicity (ω)ω = χ2 / (2η)A measure of the energy lowering of a system when it accepts electrons.

Formulas based on Koopmans' theorem and Parr and Pearson's definitions.

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding their interaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects

While quantum calculations focus on static, minimum-energy structures, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their conformational flexibility. nih.govbiorxiv.org An MD simulation for this compound would reveal how the molecule behaves in a biological environment, such as in aqueous solution.

This technique is essential for exploring the molecule's conformational landscape—the full range of shapes it can adopt due to the rotation of single bonds. nih.govresearchgate.net Ab initio molecular dynamics (AIMD) can be particularly useful as it accounts for complex intermolecular interactions that stabilize different conformers, especially in condensed phases. nih.gov The simulations can track the dihedral angles between the thiazole, cyclopropane, and carboxylic acid moieties, identifying the most populated and energetically favorable conformations.

Furthermore, MD simulations explicitly model the effect of the solvent. They can show how water molecules arrange around the solute, forming hydrogen bonds with the carboxylic acid and the heteroatoms of the thiazole ring. This explicit solvation can significantly influence the conformational preferences and reactivity of the molecule, an effect that is often approximated in quantum calculations using continuum solvent models. nih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction (in vitro/non-human targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR). nih.gov Thiazole derivatives have been extensively studied as inhibitors of various enzymes, such as cyclooxygenase (COX) and kinases, making docking a relevant tool for assessing the potential of this compound against similar targets. researchgate.netnih.govnih.gov

Before docking can be performed, both the ligand and the receptor structures must be properly prepared.

Ligand Preparation : The 3D structure of this compound would be generated and optimized, typically using a force field or quantum mechanics. Correct protonation states at physiological pH would be assigned, and possible tautomers and stereoisomers would be considered.

Receptor Preparation : A high-resolution crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning bond orders, and removing water molecules that are not critical for binding. jiangshen.org

Receptor Grid Generation : A grid is generated within the active site of the receptor. jiangshen.orgyoutube.com This grid pre-calculates the potential energy of interaction for different atom types at various points within the binding pocket, which speeds up the subsequent docking calculations. The grid is typically centered on a co-crystallized ligand or defined by key active site residues. youtube.comyoutube.com

During the docking process, the ligand is placed in the active site in numerous possible conformations and orientations (poses). Each of these poses is evaluated by a scoring function , which is a mathematical model that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

The output of a docking simulation is a set of ranked poses. The top-ranked pose represents the predicted binding mode . Analysis of this mode reveals key intermolecular interactions, such as:

Hydrogen bonds (e.g., between the carboxylic acid and polar residues).

Hydrophobic interactions (e.g., between the thiazole or cyclopropane ring and nonpolar residues).

π-π stacking or π-cation interactions involving the aromatic thiazole ring.

These predicted interactions provide a hypothesis for how the molecule achieves its biological effect and can guide the design of new analogues with improved potency and selectivity. nih.gov The binding energies calculated via methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can further refine these predictions. nih.gov

Table 3: Illustrative Docking Results for a Hypothetical Thiazole Inhibitor

CompoundTarget ReceptorDocking Score (kcal/mol)Predicted Key Interactions
Compound XCyclooxygenase-2 (COX-2)-6.58H-bond with Arg513; Hydrophobic interaction with Val523.
Compound YEGFR Kinase-10.40H-bond with Met793; π-π stacking with Phe723.
Compound ZTubulin-8.90H-bond with Asn258; Hydrophobic interaction with Cys241.

Data shown is for illustrative purposes based on findings for other thiazole derivatives. researchgate.netnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Interpretation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how modifications to the core structure influence their therapeutic potential. While specific QSAR models for this exact parent compound are not extensively published, the principles are well-established through studies on closely related thiazole derivatives. imist.maresearchgate.netmdpi.com

A related class of compounds, 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, has been investigated for their anti-proliferative activity against various tumor cell lines. nih.gov Structure-Activity Relationship (SAR) studies on these compounds, which are a precursor to QSAR, reveal that substitutions on the thiazole and pyrazole (B372694) rings significantly impact their potency and selectivity. nih.gov Such findings are crucial for developing QSAR models, as they identify the key structural features to be parameterized.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties. For a compound like this compound, a wide array of descriptors would be generated to capture its unique features. These can be broadly categorized as:

Topological Descriptors: These describe the atomic connectivity and branching of the molecule, such as the Kier & Hall molecular connectivity indices and Wiener index.

Electronic Descriptors: These quantify the electronic properties, including partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). imist.ma The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is often correlated with a molecule's ability to accept electrons. imist.ma

Geometrical Descriptors: These relate to the 3D shape of the molecule, such as molecular surface area, volume, and ovality.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), which measures lipophilicity, and molar refractivity (MR), which relates to polarizability. imist.ma

Once a large pool of descriptors is generated, feature selection is employed to identify the subset that has the most significant correlation with the biological activity. This step is vital to prevent overfitting and to create a robust and interpretable model. Common techniques include stepwise multiple linear regression, genetic algorithms, and principal component analysis (PCA). imist.manih.gov

Table 1: Representative Molecular Descriptors for QSAR Analysis of Thiazole Derivatives

Descriptor ClassDescriptor Name/SymbolDescriptionPotential Relevance for Activity
Physicochemical LogPOctanol-water partition coefficientMeasures lipophilicity, affecting membrane permeability and target access. imist.ma
Physicochemical Molar Refractivity (MR)Molar polarizability scaled by molecular weightRelates to the volume and dispersion forces of the molecule, influencing binding interactions. imist.ma
Electronic ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's susceptibility to nucleophilic attack or its ability to accept electrons. imist.ma
Topological JBalaban indexA distance-based topological index that describes the shape and branching of the molecule. imist.ma
Quantum-Chemical Total Energy (Etot)The total electronic energy of the moleculeReflects the overall stability of the molecular structure.
Geometrical Polar Surface Area (PSA)Surface sum over all polar atomsPredicts transport properties, such as intestinal absorption.

With the most relevant descriptors selected, a predictive model is developed. Several statistical methods can be employed to construct the QSAR equation:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to the selected descriptors. It is valued for its simplicity and ease of interpretation. imist.ma

Partial Least Squares (PLS): PLS is similar to MLR but is more suitable when descriptors are numerous and may be intercorrelated. imist.ma

Artificial Neural Networks (ANN): ANNs are machine learning models that can capture complex, non-linear relationships between descriptors and activity, often leading to models with high predictive power. imist.ma

A crucial part of QSAR modeling is rigorous validation to ensure the model is predictive and not a result of chance correlation. This involves both internal and external validation techniques. Internal validation often uses cross-validation (e.g., leave-one-out), while external validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's creation. imist.manih.gov The predictive power is assessed using statistical metrics such as the square of the correlation coefficient (R²) and the root mean square error (RMSE). imist.ma

Table 2: Statistical Validation Parameters for QSAR Models

ParameterDescriptionAcceptable Value
Coefficient of determination> 0.6
Q² or R²cv Cross-validated correlation coefficient> 0.5
R²pred Predictive R² for the external test set> 0.5
RMSE Root Mean Square ErrorAs low as possible

Cheminformatics Approaches for Virtual Screening and Chemical Space Navigation

Cheminformatics provides the tools to manage, analyze, and screen vast libraries of chemical compounds to identify promising new molecules. For a scaffold like this compound, these approaches are essential for exploring its therapeutic potential beyond a small set of synthesized analogues.

Virtual Screening (VS) is a computational technique used to search large libraries of virtual compounds for molecules that are most likely to bind to a specific biological target. nih.govresearchgate.net If the 3D structure of the target protein is known, structure-based virtual screening (SBVS) or docking can be performed. nih.govresearchgate.net In this process, virtual analogues of this compound would be computationally "docked" into the active site of a target enzyme or receptor. The compounds are then scored based on their predicted binding affinity and interactions with key amino acid residues. mdpi.commdpi.com This method was successfully used to identify 2-arylthiazole-4-carboxylic acids as high-affinity ligands for the CaMKIIα hub domain. nih.govresearchgate.net

When the target structure is unknown, ligand-based virtual screening (LBVS) can be employed. This approach uses a known active molecule, such as a potent derivative of this compound, as a template to find other compounds in a database with similar properties (e.g., shape, pharmacophore features).

Chemical Space Navigation refers to the exploration of the vast, multi-dimensional space of all possible "drug-like" molecules. Cheminformatics tools allow researchers to map and navigate this space. By analyzing the distribution of known active compounds, it's possible to identify regions of chemical space that are rich in promising candidates. For the this compound scaffold, this involves generating virtual libraries of derivatives by computationally applying various chemical reactions and building blocks to the core structure. These libraries can then be filtered for desirable properties (e.g., drug-likeness, synthetic accessibility) and prioritized using QSAR models or virtual screening, effectively guiding synthetic chemists toward the most promising areas of this compound's chemical space. nih.gov

Mechanistic Investigations of Biological Activities of 1 Thiazol 2 Yl Cyclopropanecarboxylic Acid Derivatives in Defined Systems

Cellular Pathway Elucidation in Model Systems

The antiproliferative activity of 1-Thiazol-2-yl-cyclopropanecarboxylic acid derivatives has been a key area of investigation, with studies primarily conducted in various cancer cell lines.

Research has shown that certain derivatives of this compound can significantly impact fundamental cellular processes, including signal transduction and cell cycle progression. nih.gov For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has demonstrated potent anti-proliferative activity across a range of tumor cell lines. nih.gov One particular compound from this series was found to induce cell cycle arrest at the G0/G1 interphase, indicating a direct interference with the cell's division cycle. nih.gov This selective inhibition of cancer cell proliferation, without affecting normal human cells, suggests a targeted mechanism of action. nih.gov

The thiazole (B1198619) ring is a versatile scaffold that has been incorporated into numerous pharmacologically active compounds. ijper.orgnih.gov Its derivatives have been shown to modulate various signaling pathways. For example, some thiazole-containing compounds have been found to inhibit protein kinases, such as phosphoinositide 3-kinases (PI3Ks), which are critical regulators of cell growth, proliferation, and survival. nih.gov Inhibition of these kinases can disrupt downstream signaling cascades that are often hyperactive in cancer cells. nih.gov

While direct studies on the impact of this compound on protein folding are not extensively documented, the cellular stress responses induced by some anticancer agents can involve chaperone proteins like Hsp70 and chaperonins, which are crucial for maintaining protein homeostasis. nih.gov It is plausible that the cellular effects of these compounds could indirectly influence protein folding pathways as a consequence of induced cellular stress or targeted inhibition of specific proteins.

The effectiveness of a drug is often dependent on its ability to reach and interact with its molecular target within the cell. While specific subcellular localization and target engagement studies for this compound itself are not widely published, research on related thiazole derivatives provides valuable insights. For instance, molecular docking studies have been employed to predict the binding of thiazole derivatives to specific enzymes, suggesting potential mechanisms of action. nih.gov These computational approaches help in identifying potential intracellular targets and guide further experimental validation.

The development of potent inhibitors often involves iterative cycles of synthesis and biological testing, where the goal is to enhance binding affinity and selectivity for the target protein. nih.gov For example, studies on inhibitors of type I methionine aminopeptidases (MetAPs) containing a pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) scaffold have highlighted the importance of the scaffold for enzyme inhibition. nih.gov Such studies, while not directly on the cyclopropane (B1198618) derivative, underscore the methodologies used to confirm target engagement for thiazole-containing compounds.

Structure-Activity Relationships (SAR) in Mechanistic Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR analyses have been crucial in optimizing their therapeutic potential. ijper.orgresearchgate.net

SAR studies have revealed that modifications at various positions of the thiazole and cyclopropane rings, as well as the carboxylic acid group, can dramatically alter the biological activity of these compounds. For instance, in a series of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, the nature and position of substituents on the pyrazole (B372694) and thiazole rings were found to be critical for their anti-proliferative potency. nih.gov

Similarly, research on other thiazole derivatives has consistently shown that the type of substituent (e.g., electron-donating or electron-withdrawing groups) and their position on the heterocyclic ring system significantly impact their anticancer and antimicrobial activities. nih.govmdpi.com For example, the presence of a methoxy (B1213986) group has been shown to lead to higher antitumor activity compared to a halogen group in some pyrazole-naphthalene-thiazole compounds. ijper.org In another study, para-halogen-substituted phenyl groups attached to the thiazole ring were found to be important for anticonvulsant activity. nih.gov

The following table summarizes SAR findings for various thiazole derivatives, illustrating the impact of different substituents on their biological activities.

Compound Series Key Substituent Modifications Observed Impact on Activity Reference
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativesSubstituents on pyrazole and thiazole ringsCritical for anti-proliferative potency against tumor cell lines. nih.gov
Pyrazole, naphthalene, and thiazole-containing compoundsMethoxy group vs. halogen groupMethoxy group led to higher antitumor activity. ijper.org
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamidesModifications of the piperazine (B1678402) and benzyl (B1604629) groupsResulted in potent antiproliferative activity against various cancer cell lines. researchgate.net
4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivativesVarious substituents on the quinoline (B57606) and thiazole ringsMore effective against Gram-negative bacteria compared to Gram-positive bacteria. nih.govmdpi.com
Pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) analoguesSubstituents at the 3-position of the pyridine (B92270) ringSubstituents containing O or N atoms enhanced inhibition of type I MetAPs. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of chiral drugs. mdpi.comwiley-vch.de For molecules with stereogenic centers, different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles.

In the context of this compound derivatives, the cyclopropane ring can introduce stereoisomerism. The relative and absolute configuration of the substituents on the cyclopropane ring can influence how the molecule interacts with its biological target. For example, in a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives investigated as potential antidepressants, compounds with the Z and E configurations were synthesized and evaluated separately, revealing differences in their pharmacological activity. nih.gov

While specific studies detailing the stereochemical influence on the mechanistic activity of this compound are limited, the principles of stereochemistry in drug action are well-established. The precise spatial orientation of functional groups is often critical for optimal binding to a receptor or enzyme active site. Therefore, the separation and individual testing of stereoisomers are essential steps in the development of chiral drugs based on this scaffold.

In Vivo Mechanistic Investigations in Non-Human Model Organisms

In vivo studies in non-human model organisms provide a more complex biological system to investigate the mechanisms of action of potential therapeutic agents. Such studies can offer insights into a compound's efficacy, bioavailability, and effects on whole organisms.

For derivatives of this compound, in vivo studies have been conducted in mouse models to evaluate their antitumor activity. nih.gov For instance, a potent anti-proliferative compound from the 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid series was found to be orally bioavailable and well-tolerated in mice, supporting its potential for further development. nih.gov These studies often involve the use of tumor cell line xenografts in mice to assess the compound's ability to inhibit tumor growth in a living system. nih.gov

Beyond cancer models, related cyclopropanecarboxylic acid derivatives have been investigated for other biological activities. For example, 2-heptylcyclopropane-1-carboxylic acid has been shown to disperse and inhibit bacterial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa. frontiersin.org This suggests that the cyclopropane carboxylic acid moiety can be a key pharmacophore for antibacterial activity. Furthermore, certain cyclopropane-carboxylic acid derivatives have been identified as effective adjuvants for antibiotics like colistin (B93849) against Gram-negative bacteria by inhibiting O-acetylserine sulfhydrylase (OASS). mdpi.com

In the realm of plant biology, cyclopropene (B1174273) derivatives have been explored as plant growth regulators. nih.govresearchgate.net For instance, certain cycloprop-2-ene-1-carboxylic acid derivatives have been shown to affect the early growth stages of Arabidopsis thaliana by influencing apical hook development, with a mode of action distinct from known ethylene (B1197577) receptor inhibitors. nih.gov Research has also focused on developing new functionally substituted cyclopropane carboxylic acids as inhibitors of ethylene biosynthesis, which is crucial for regulating plant life cycles. ffhdj.com

The following table provides a summary of in vivo mechanistic findings for related compounds in non-human models.

Compound/Derivative Model Organism Biological Activity Observed Mechanism Reference
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativeMice (with human B-cell lymphoma cell line xenograft)Antitumor activityInduces G0/G1 cell cycle arrest. nih.gov
2-Heptylcyclopropane-1-carboxylic acidStaphylococcus aureus, Pseudomonas aeruginosaBiofilm dispersion and inhibitionDisrupts biofilm integrity. frontiersin.org
Cyclopropane-carboxylic acid scaffoldEscherichia coli, Salmonella enterica, Klebsiella pneumoniaeColistin adjuvantInhibition of O-acetylserine sulfhydrylase (OASS). mdpi.com
Cycloprop-2-ene-1-carboxylic acid derivativesArabidopsis thaliana (plant)Plant growth regulationAffects apical hook development through a novel mechanism. nih.govresearchgate.net

Pharmacodynamic Profiling in Animal Models

While specific pharmacodynamic data for the parent compound, this compound, is not extensively available in publicly accessible research, studies on its derivatives have demonstrated notable biological activities in animal models. These investigations provide insights into the potential therapeutic applications of this class of compounds.

A significant area of investigation has been the antitumor properties of this compound derivatives. For example, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been shown to possess potent anti-proliferative activity against a variety of tumor cell lines. nih.gov One particular compound from this series demonstrated selective inhibition of the human B-cell lymphoma cell line (BJAB) and was found to be orally bioavailable and well-tolerated in mice. nih.gov

Furthermore, other cyclopropanecarboxylic acid derivatives have been evaluated for their potential as antidepressants in animal models, with some showing greater activity than established drugs like imipramine (B1671792) and desipramine. nih.gov Additionally, certain 2-(4-biphenyl)-cyclopropane carboxylic acids have exhibited anti-inflammatory, analgesic, hypoglycemic, and antiketotic properties in standard animal tests. google.com

It is important to note that these findings pertain to derivatives and not the parent compound itself. The structural modifications play a crucial role in the observed pharmacodynamic profiles.

Table 1: Summary of Pharmacodynamic Activities of Selected this compound Derivatives in Animal Models

Derivative ClassObserved ActivityAnimal ModelReference
Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativesAntitumor (anti-proliferative)Mice nih.gov
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivativesAntidepressantNot specified nih.gov
2-(4-biphenyl)-cyclopropane carboxylic acidsAnti-inflammatory, Analgesic, Hypoglycemic, AntiketoticNot specified google.com

Mechanistic Biomarker Identification

The identification of mechanistic biomarkers is crucial for understanding the mode of action of therapeutic compounds and for patient selection in clinical development. For the derivatives of this compound, the primary mechanistic biomarker identified relates to their antitumor activity.

Studies on the aforementioned substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have revealed that their anti-proliferative effects are associated with the induction of cell cycle arrest. nih.gov Specifically, treatment with a lead compound from this series resulted in the arrest of cancer cells at the G0/G1 phase of the cell cycle. nih.gov This finding suggests that proteins and pathways involved in the G0/G1 checkpoint could serve as potential mechanistic biomarkers for the activity of these compounds.

The selective inhibition of specific cancer cell lines, such as the human B-cell lymphoma cell line (BJAB), by these derivatives also points towards the existence of specific molecular targets or pathways within these cells that are sensitive to this class of compounds. nih.gov Further research is required to elucidate the precise molecular interactions and to validate these potential biomarkers.

Table 2: Potential Mechanistic Biomarkers for this compound Derivatives

Derivative ClassPotential Mechanistic BiomarkerBiological SystemIndicationReference
Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativesCell cycle arrest at G0/G1 phaseHuman B-cell lymphoma cell line (BJAB)Antitumor nih.gov

Future Directions and Advanced Research Perspectives

Integration of Artificial Intelligence and Machine Learning for De Novo Design of Novel Analogues

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery of new therapeutic agents. mdpi.com De novo drug design, which aims to generate novel, active molecules without relying on existing templates, has been revitalized by AI. mdpi.com Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on vast molecular datasets to design new analogues of 1-Thiazol-2-yl-cyclopropanecarboxylic acid. mdpi.comfrontiersin.orgresearchgate.net This computational approach can explore a vast chemical space to create unique structures tailored for specific biological targets and desired properties. frontiersin.org

Machine learning (ML) algorithms can be employed to build predictive models for various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govmdpi.com By integrating these predictive models into the generative process, AI can optimize newly designed analogues for enhanced potency, improved metabolic stability, and reduced toxicity. mdpi.comcrimsonpublishers.com For instance, AI can suggest modifications to the core this compound structure that are predicted to improve binding affinity to a target protein while maintaining favorable drug-like characteristics. mdpi.comnih.gov This data-driven approach accelerates the drug discovery pipeline, reducing the time and cost associated with synthesizing and testing new compounds. frontiersin.orgnih.gov The ultimate goal is the semi-automatic design and optimization of drug-like molecules, moving from concept to viable candidates with greater speed and efficiency. frontiersin.org

Table 1: Application of AI/ML in the Design of this compound Analogues

AI/ML Technique Application Objective for Analogue Design
Generative Adversarial Networks (GANs) De Novo Molecular Generation Create novel, synthesizable analogues with unique structural features. researchgate.net
Variational Autoencoders (VAEs) Molecular Representation & Generation Design compounds optimized for specific properties by navigating a learned latent space. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Predictive Modeling Predict the biological activity of new analogues against specific targets. nih.gov
ADMET Prediction Models Property Prediction Forecast the pharmacokinetic and toxicity profiles to prioritize candidates with higher chances of clinical success. mdpi.com

| Retrosynthesis AI | Synthesis Planning | Determine viable and efficient synthetic routes for the top computer-generated molecular designs. mdpi.com |

Development of Advanced Chemical Probes for Unexplored Biological Targets

Chemical probes are small molecules designed to potently and selectively interact with a specific protein target, enabling the study of its biological function in complex systems like cells and organisms. nih.govnih.gov They are indispensable tools for validating new drug targets and exploring disease pathways. youtube.com The this compound scaffold represents a valuable starting point for the development of such advanced probes.

The development process involves modifying the parent compound to incorporate specific functionalities. frontiersin.org For instance, a "warhead" or reactive group can be added to enable covalent bonding to the target protein, a technique used in activity-based protein profiling (ABPP). nih.gov Furthermore, a reporter tag, such as a fluorophore or a biotin (B1667282) handle, can be attached to allow for visualization or enrichment of the target protein. youtube.com The inherent rigidity of the cyclopropane (B1198618) ring can help in achieving high binding affinity and selectivity by locking the molecule in a specific conformation favorable for target engagement. nbinno.com The thiazole (B1198619) ring, a known pharmacophore, provides a versatile anchor for these modifications. nih.govnih.gov

The creation of a library of probes based on this scaffold could help to interrogate the function of historically "undruggable" or poorly characterized protein targets, such as certain transcription factors or enzymes, which are implicated in diseases like cancer. nih.gov The challenges in this area include ensuring that the addition of functional groups does not disrupt the molecule's biological activity and avoiding off-target labeling. frontiersin.org

Table 2: Potential Modifications of this compound for Chemical Probe Development

Modification Type Example Functional Group Purpose
Reactive Group (Warhead) Acrylamide, Chloroacetamide Covalently label nucleophilic amino acid residues (e.g., cysteine) in a target's active site. youtube.com
Photo-affinity Label Diazirine, Benzophenone Form a covalent bond with the target protein upon UV light activation for target identification.
Reporter Tag Alkyne or Azide Enable "click" chemistry attachment of analytical handles like fluorophores (for imaging) or biotin (for purification). youtube.comfrontiersin.org

| Selectivity Element | Varied substitutions on the thiazole ring | Fine-tune binding to discriminate between closely related protein family members. |

Exploration of Multi-Target Modulators and Polypharmacology

Polypharmacology is the concept that a single drug can interact with multiple targets, which can lead to enhanced therapeutic efficacy or a broader spectrum of action. This approach is gaining traction, particularly in the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. The thiazole ring is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov Thiazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govwisdomlib.org

This inherent versatility of the thiazole nucleus suggests that this compound and its analogues are prime candidates for development as multi-target modulators. nih.gov Research has already shown that derivatives of 1-thiazol-2-yl-carboxylic acid possess potent anti-proliferative activity against a range of cancer cell lines, hinting at their potential to modulate key pathways in cancer biology. nih.gov Future research will focus on systematically screening these compounds against panels of kinases, G-protein coupled receptors (GPCRs), and other important target classes to map their interaction profiles. The goal is to rationally design molecules that can modulate a specific set of targets to achieve a synergistic therapeutic effect.

Table 3: Reported Biological Activities of the Thiazole Scaffold Suggesting Polypharmacological Potential

Biological Activity Therapeutic Area Reference
Anticancer Oncology nih.gov
Antibacterial / Antimicrobial Infectious Disease nih.govresearchgate.net
Antifungal Infectious Disease researchgate.net
Anti-inflammatory Inflammation & Immunology globalresearchonline.net
Antiviral (including Anti-HIV) Infectious Disease researchgate.net
Antitubercular Infectious Disease scientificforefront.org
Antioxidant Various nih.govwisdomlib.org

| Antidiabetic | Metabolic Disease | wisdomlib.org |

Sustainable and Scalable Synthetic Methodologies for Industrial Translation

For any promising compound to move from the laboratory to clinical and commercial use, the development of sustainable and scalable synthetic routes is essential. Traditional chemical syntheses often rely on harsh conditions, hazardous reagents, and environmentally harmful solvents, generating significant waste. nih.gov Green chemistry principles are now guiding the development of new methodologies to address these issues. bepls.com

For the synthesis of this compound and its derivatives, modern techniques can offer significant advantages over classical methods like the Hantzsch thiazole synthesis. bepls.com These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. bepls.commdpi.com

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions efficiently. mdpi.com

Green Catalysts: The use of recyclable, non-toxic catalysts, such as silica-supported acids or enzyme-based biocatalysts, minimizes waste. bepls.commdpi.com

Eco-Friendly Solvents: Replacing hazardous solvents with water, ethanol, or deep eutectic solvents (DES) improves the environmental profile of the synthesis. bepls.commdpi.com

Developing a scalable process is crucial for industrial translation, ensuring that large quantities of the compound can be produced cost-effectively. thieme.de Research in this area will focus on optimizing reaction conditions for large-scale reactors and developing robust purification methods that are also environmentally benign. researchgate.net

Table 4: Comparison of Synthetic Approaches for Thiazole Derivatives

Feature Traditional Synthesis (e.g., Classical Hantzsch) Sustainable & Scalable Synthesis
Energy Source Conventional heating (reflux) Microwave irradiation, Ultrasound
Solvents Often uses hazardous solvents (e.g., DMF, nitrobenzene) mdpi.com Water, ethanol, PEG, deep eutectic solvents bepls.commdpi.com
Catalysts May use stoichiometric or hazardous reagents Recyclable, non-toxic, or biocatalysts mdpi.com
Reaction Time Often long (hours to days) Significantly shorter (minutes to hours) bepls.com
Waste Generation Higher, with difficult-to-treat by-products Lower, with easier purification and catalyst recycling

| Scalability | Can be challenging and costly | Designed for efficiency and industrial translation thieme.de |

Contribution to Fundamental Understanding of Cyclopropane and Thiazole Chemistry in Chemical Biology

The study of this compound contributes significantly to our fundamental understanding of how specific structural motifs influence biological activity. The compound serves as an excellent model system for dissecting the distinct and synergistic roles of the cyclopropane and thiazole rings in chemical biology.

The cyclopropane ring is a fascinating structural element in medicinal chemistry. rsc.org Its inherent ring strain and unique 'bent' bonds give it properties distinct from other cyclic or linear alkanes. nbinno.comunl.pt By incorporating it into molecules, chemists can:

Impart Conformational Rigidity: Locking flexible molecules into a specific bioactive conformation, which can lead to higher potency and selectivity. nbinno.com

Enhance Metabolic Stability: The cyclopropane unit is generally resistant to metabolic breakdown by enzymes in the body, which can increase a drug's half-life. nbinno.comresearchgate.net

Serve as a Bioisostere: It can mimic other chemical groups, like a double bond or a gem-dimethyl group, allowing chemists to fine-tune a molecule's properties.

The thiazole ring is a cornerstone of heterocyclic chemistry and a key pharmacophore. globalresearchonline.netneliti.com It is found in numerous natural products and FDA-approved drugs. nih.govnih.gov Its importance stems from its:

Aromatic Nature and Versatility: It can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

Chemical Stability: The ring system is generally stable under physiological conditions.

Synthetic Accessibility: A wide range of chemical methods exists to synthesize and functionalize the thiazole ring. researchgate.netscientificforefront.org

By studying a molecule that combines both motifs, researchers can explore how the rigidity and stability of the cyclopropane ring complement the versatile binding properties of the thiazole ring. This knowledge is invaluable for the rational design of future generations of therapeutic agents and biological probes. nbinno.comneliti.com

Table of Mentioned Compounds

Compound Name
This compound
cefiderocol
alpelisib
ritonavir
dasatinib
tiazofurin
nitazoxanide
fanetizole
meloxicam
fentiazac
midalcipran
1-phenyl-1-[(diethylamino)carbonyl]-2- (aminomethyl)cyclopropane hydrochloride
2-Amino-2-cyclopropylacetic acid
Indole-4-carboxylic acid
3,6-dichloropyridazine-4-carboxylic acid
3-chlorothiophene-2-carboxylic acid
3-iodo-5-nitrobenzoic acid
2-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid

Q & A

Q. What are the optimized synthetic routes for 1-Thiazol-2-yl-cyclopropanecarboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclopropanation of thiazole precursors or coupling reactions. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using diazo compounds (e.g., diazomethane) under catalytic conditions (e.g., Rh(II) complexes). Thiazole moieties are often incorporated via Suzuki-Miyaura cross-coupling between cyclopropane boronic esters and halogenated thiazoles. Post-synthetic modifications, such as carboxylic acid deprotection (e.g., saponification of methyl esters), are critical. Purification via recrystallization or column chromatography ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 1.2–2.0 ppm) and thiazole proton environments (δ 7.5–8.5 ppm).
  • X-ray Crystallography : Resolves spatial conformation, bond angles (e.g., cyclopropane C-C-C angles ~60°), and hydrogen-bonding networks critical for stability .
  • IR Spectroscopy : Validates carboxylic acid functionality (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound be resolved?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple models (e.g., bacterial vs. mammalian cells).
  • Control Experiments : Use structurally analogous compounds (e.g., methyl ester derivatives) to isolate the role of the carboxylic acid group.
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What computational strategies predict the reactivity of this compound in coordination chemistry?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal binding affinity. For example, the carboxylic acid group acts as a bidentate ligand, with calculated bond angles aligning with crystallographic data .
  • Molecular Docking : Models interactions with biological targets (e.g., enzyme active sites) to rationalize antimicrobial activity. Validation via experimental IC₅₀ values ensures predictive accuracy .

Q. How can researchers design experiments to mitigate cyclopropane ring strain during functionalization?

  • Methodological Answer :
  • Ring-Opening Minimization : Use mild reagents (e.g., Grignard reagents at low temperatures) to avoid electrophilic attack on the strained cyclopropane.
  • Protection/Deprotection Strategies : Temporarily mask the carboxylic acid group (e.g., as a tert-butyl ester) to prevent acid-catalyzed ring opening.
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ NMR to halt reactions before side products dominate .

Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Multivariate Regression : Correlates substituent electronic parameters (Hammett σ) with bioactivity.
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., combining logP, molecular weight, and IC₅₀) to identify dominant factors.
  • Machine Learning : Trains models on PubChem datasets to predict untested derivatives’ properties .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Reporting : Specify exact catalyst loads (e.g., 2 mol% Rh₂(OAc)₄), solvent grades (e.g., anhydrous THF), and reaction times.
  • Open Data Practices : Deposit raw NMR, XRD, and HPLC data in repositories like Zenodo or ChemRxiv for peer validation .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.